Penigequinolone A

Nematicide discovery Selective toxicity Root-lesion nematode

Penigequinolone A (CAS 180045-91-4) is a rare quinolinone alkaloid isolated from various Penicillium species, most notably Penicillium cf. simplicissimum and Penicillium sp.

Molecular Formula C27H33NO6
Molecular Weight 467.6 g/mol
CAS No. 180045-91-4
Cat. No. B1246237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePenigequinolone A
CAS180045-91-4
Synonymspenigequinolone A
penigequinolone B
Molecular FormulaC27H33NO6
Molecular Weight467.6 g/mol
Structural Identifiers
SMILESCC1(CCC(OC1)(C)C=CC2=C(C3=C(C=C2)NC(=O)C(C3(C4=CC=C(C=C4)OC)O)OC)O)C
InChIInChI=1S/C27H33NO6/c1-25(2)14-15-26(3,34-16-25)13-12-17-6-11-20-21(22(17)29)27(31,23(33-5)24(30)28-20)18-7-9-19(32-4)10-8-18/h6-13,23,29,31H,14-16H2,1-5H3,(H,28,30)/b13-12+/t23-,26+,27+/m0/s1
InChIKeyCVWJKBJRSZXDIW-WIAMJCSFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Penigequinolone A (CAS 180045-91-4): Fungal Quinolinone Alkaloid with Selective Nematicidal Activity and Plant Growth Modulation


Penigequinolone A (CAS 180045-91-4) is a rare quinolinone alkaloid isolated from various Penicillium species, most notably Penicillium cf. simplicissimum and Penicillium sp. No. 410 [1]. The compound belongs to a structurally distinct class of fungal secondary metabolites characterized by a phenylquinoline core with a gem-dimethyl pyran ring moiety. Notably, Penigequinolone A is invariably isolated as an inseparable mixture with its 19-epimer, penigequinolone B [2]. The compound exhibits selective nematicidal activity against the root-lesion nematode Pratylenchus penetrans (LD50 = 100 mg/L) while showing no activity against Caenorhabditis elegans at concentrations up to 1000 mg/L, and it functions as a pollen growth inhibitor .

Why Generic Substitution Fails: Structural and Functional Specificity of Penigequinolone A in Nematicide and Plant Biology Research


Substitution of Penigequinolone A with other quinolinone alkaloids or commercially available nematicides fails to recapitulate its unique combination of selective target-species toxicity and plant growth modulation effects. As established in the original isolation study, Penigequinolone A exhibits a unique species-selective nematicidal profile: it is lethal to Pratylenchus penetrans (LD50 = 100 mg/L) but demonstrates no detectable activity against Caenorhabditis elegans at 10-fold higher concentrations (1000 mg/L) [1]. This pronounced selectivity contrasts sharply with broad-spectrum nematicides such as ivermectin or aldicarb, which show toxicity across multiple nematode species. Furthermore, the compound's dose-dependent acceleration of rice seedling root growth represents a dual-function bioactivity profile that is absent in structurally related analogs such as peniprequinolone or 3-methoxy-4-hydroxy-4-(4'-methoxyphenyl)quinolinone, which were isolated from the same fungal source but lack documented plant growth-promoting effects . The inseparable epimeric nature of Penigequinolone A with Penigequinolone B in natural isolates adds an additional layer of complexity that precludes simple analog substitution for experimental reproducibility .

Penigequinolone A Quantitative Evidence Guide: Comparative Activity, Selectivity, and Bioactivity Profiles


Selective Nematicidal Activity: Penigequinolone A vs. C. elegans as Negative Control

Penigequinolone A demonstrates selective nematicidal activity against the agriculturally significant root-lesion nematode Pratylenchus penetrans, with an LD50 of 100 mg/L. Crucially, the compound shows no detectable activity against Caenorhabditis elegans, a model nematode, even at a 10-fold higher concentration (1000 mg/L). This species-specific toxicity profile distinguishes Penigequinolone A from broad-spectrum nematicides [1].

Nematicide discovery Selective toxicity Root-lesion nematode Crop protection

Plant Growth Modulation: Dose-Dependent Root Growth Acceleration in Rice Seedlings

Beyond its nematicidal properties, Penigequinolone A exhibits a dose-dependent acceleration of root growth in rice seedlings. This dual-function bioactivity—combining selective nematicidal action with plant growth promotion—represents a distinct differentiation from other Penicillium-derived quinolinone alkaloids (compounds 3 and 4 from the same study), which lack documented plant growth effects [1].

Plant growth regulation Rice cultivation Root development Agrochemical discovery

Pollen Growth Inhibition: Penigequinolone A and B as Structurally Defined Inhibitors

Penigequinolone A was originally isolated and characterized as a pollen growth inhibitor from Penicillium sp. No. 410, alongside its 19-epimer penigequinolone B. The structural elucidation by NMR established both compounds as new pollen-growth inhibitors, providing a defined chemical entity for studying pollen tube elongation mechanisms [1]. While direct comparative quantitative inhibition data against other pollen inhibitors is not available in the primary literature, the well-defined structure and established activity provide a reproducible chemical probe for pollen biology research.

Pollen germination Chemical hybridization Plant reproduction Fungal metabolite

Penigequinolone A: Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Targeted Nematicide Development for Pratylenchus penetrans Management in Agriculture

Based on the selective nematicidal activity data (LD50 = 100 mg/L against P. penetrans; no effect on C. elegans at 1000 mg/L), Penigequinolone A is optimally positioned for development as a targeted nematicide for controlling root-lesion nematodes in crop systems. The >10-fold selectivity window relative to C. elegans suggests potential for reduced off-target ecological impact compared to broad-spectrum alternatives. Researchers investigating P. penetrans control in crops such as potato, corn, and soybean should prioritize this compound for in planta efficacy studies [1].

Dual-Function Agrochemical Discovery: Combined Nematicidal and Plant Growth-Promoting Lead Compound

The documented combination of P. penetrans-selective nematicidal activity and dose-dependent rice root growth acceleration positions Penigequinolone A as a unique lead scaffold for dual-function agrochemical development. Unlike conventional nematicides that provide only pest control, Penigequinolone A offers the potential for simultaneous crop protection and yield enhancement. This dual functionality is not shared by structurally related quinolinone alkaloids isolated from the same fungal source, making Penigequinolone A the preferred starting point for structure-activity relationship studies aimed at optimizing this combined bioactivity profile [1].

Chemical Probe for Pollen Tube Elongation and Plant Reproduction Research

As a structurally characterized pollen growth inhibitor, Penigequinolone A serves as a defined chemical probe for investigating molecular mechanisms governing pollen tube elongation and fertilization. Researchers studying pollen germination, pollen tube guidance, or chemical hybridization strategies in crops should consider Penigequinolone A as a tool compound. The established NMR-based structural characterization enables precise experimental replication and supports downstream medicinal chemistry optimization for enhanced pollen inhibition potency [2].

Natural Product Biosynthesis Studies: Quinolinone Alkaloid Pathway Elucidation

Penigequinolone A represents a key intermediate or end-product in the quinolinone alkaloid biosynthetic pathway of Penicillium species. The compound's structural features—including the phenylquinoline core and gem-dimethyl pyran ring—make it valuable for studying nonribosomal peptide synthetase and prenyltransferase enzyme functions. Researchers investigating fungal secondary metabolite biosynthesis should utilize Penigequinolone A as a reference standard for comparative metabolomics and for feeding studies aimed at elucidating the complete penigequinolone biosynthetic gene cluster .

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